molecular formula C13H9BrF2O B1294769 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene CAS No. 941294-52-6

1-(Benzyloxy)-4-bromo-2,3-difluorobenzene

Cat. No. B1294769
M. Wt: 299.11 g/mol
InChI Key: SOVXEAXNAFZMRB-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (color, state of matter), odor, and taste .


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s ability to undergo chemical changes or reactions .

Scientific Research Applications

Vibrational Analysis of Substituted Benzenes

1-(Benzyloxy)-4-bromo-2,3-difluorobenzene, a trisubstituted benzene, can be analyzed using vibrational spectroscopy techniques. A study by Reddy and Rao (1994) on similar trisubstituted benzenes, like 1-bromo-2,4-difluorobenzene, highlights the use of zero-order normal coordinate analysis for understanding in-plane and out-of-plane vibrations, leading to unambiguous vibrational assignments for such molecules (Reddy & Rao, 1994).

Synthesis of Benzofurans

In organic synthesis, compounds like 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene are used as precursors or intermediates. Lu et al. (2007) demonstrated the CuI-catalyzed synthesis of benzofurans from similar bromo-iodobenzenes, indicating the potential utility of such compounds in synthesizing structurally complex molecules (Lu et al., 2007).

Safety And Hazards

Safety and hazards analysis involves understanding the potential risks associated with handling or exposure to the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications or areas of research for the compound. This could include its use in the development of new drugs, materials, or technologies .

properties

IUPAC Name

1-bromo-2,3-difluoro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVXEAXNAFZMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650263
Record name 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-bromo-2,3-difluorobenzene

CAS RN

941294-52-6
Record name 1-(Benzyloxy)-4-bromo-2,3-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KF Stensrud, D Heger, P Šebej, J Wirz… - Photochemical & …, 2008 - Springer
To further explore the nature of the photo-Favorskii rearrangement and its commitment to substrate photorelease from p-hydroxyphenacyl (pHP), an array of ten new fluorinated pHP γ-…
Number of citations: 22 link.springer.com

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